An In-depth Technical Guide to Lovastatin-d3 Hydroxy Acid Sodium Salt: Properties, Application, and Bioanalytical Methodologies
An In-depth Technical Guide to Lovastatin-d3 Hydroxy Acid Sodium Salt: Properties, Application, and Bioanalytical Methodologies
This guide provides a comprehensive technical overview of Lovastatin-d3 Hydroxy Acid Sodium Salt, a critical reagent in modern bioanalytical research. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, its pivotal role as an internal standard, and a detailed, field-proven protocol for its application in liquid chromatography-mass spectrometry (LC-MS) based assays. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of international regulatory guidelines.
Introduction: The Significance of Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and reliability of the data are paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, serving to correct for variability during sample processing and analysis.[1] Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are widely recognized as the "gold standard."[1] Lovastatin-d3 Hydroxy Acid Sodium Salt is a SIL internal standard for Lovastatin Hydroxy Acid, the active metabolite of the cholesterol-lowering drug Lovastatin.[2][3] By incorporating deuterium, a stable isotope of hydrogen, this compound is chemically and physically almost identical to the endogenous analyte, differing only in its mass-to-charge ratio (m/z).[1] This near-identical behavior ensures that it effectively tracks the analyte throughout the entire analytical workflow, from extraction to detection, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][4]
Physicochemical Properties of Lovastatin-d3 Hydroxy Acid Sodium Salt
The Chemical Abstracts Service (CAS) number for Lovastatin-d3 Hydroxy Acid Sodium Salt is 1217528-38-5 .[5][6] It is important to note that related structures may have different CAS numbers, and researchers should verify the specific identity of their reference material. For instance, another cited CAS number for a similar compound is 1279029-75-2.[7][8]
| Property | Value | Source |
| CAS Number | 1217528-38-5 | [5][6] |
| Molecular Formula | C24H34D3NaO6 | [6] |
| Molecular Weight | 447.56 g/mol | [6] |
| IUPAC Name | sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | [5] |
| Parent Drug | Lovastatin | [5] |
| Form | Crystalline solid | [9] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 10 mg/ml).[9] | [9] |
| Storage | -20°C | [9] |
| Stability | ≥ 4 years at -20°C | [9] |
Application as an Internal Standard in Bioanalytical Method Validation
The primary application of Lovastatin-d3 Hydroxy Acid Sodium Salt is as an internal standard in the quantitative analysis of Lovastatin Hydroxy Acid in biological matrices such as plasma and serum.[2][10] Its use is integral to bioanalytical method validation, a process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The ICH M10 guideline provides a global standard for bioanalytical method validation, ensuring data quality and consistency.[1][11]
Rationale for Use in LC-MS Assays
In liquid chromatography-mass spectrometry (LC-MS) assays, the SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source. Any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the IS to a similar degree. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be normalized, leading to more accurate and precise quantification.
Experimental Protocol: Quantification of Lovastatin Hydroxy Acid in Human Plasma
This section provides a detailed, step-by-step protocol for the use of Lovastatin-d3 Hydroxy Acid Sodium Salt as an internal standard in a typical LC-MS/MS assay for the quantification of Lovastatin Hydroxy Acid in human plasma. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
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Lovastatin Hydroxy Acid reference standard
-
Lovastatin-d3 Hydroxy Acid Sodium Salt (Internal Standard)
-
Human plasma (blank, from at least 6 individual sources for selectivity assessment)[12]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the Lovastatin Hydroxy Acid reference standard and Lovastatin-d3 Hydroxy Acid Sodium Salt in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Lovastatin Hydroxy Acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the blank plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Lovastatin-d3 Hydroxy Acid Sodium Salt primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards:
-
Spike appropriate volumes of the Lovastatin Hydroxy Acid working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 to 1000 ng/mL.[10]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with Lovastatin Hydroxy Acid. These should be prepared from a separate weighing of the reference standard.
-
Sample Preparation (Solid Phase Extraction)
The following workflow outlines the sample extraction process:
Caption: Core parameters for bioanalytical method validation.
Conclusion
Lovastatin-d3 Hydroxy Acid Sodium Salt is an indispensable tool for the accurate and precise quantification of Lovastatin's active metabolite in biological matrices. Its properties as a stable isotope-labeled internal standard align perfectly with the rigorous demands of modern bioanalytical science and regulatory expectations. The protocol and validation framework presented in this guide offer a robust starting point for researchers and drug development professionals, enabling the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.
References
- Lovastatin-D3 Hydroxy Acid (Na Salt) | CAS 1217528-38-5 - Veeprho.
- Epi Lovastatin Hydroxy Acid-d3 Sodium Salt - KM Pharma Solution Priv
- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines - Benchchem.
- Lovastatin-impurities - Pharmaffili
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA.
- Lovastatin EP Impurity B-d3 Sodium Salt(Lovastatin-d3 Hydroxy Acid Sodium Salt) | 1279029-75-2 - ChemicalBook.
- Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed.
- Lovastatin-d3 hydroxy acid sodium | Stable Isotope - MedchemExpress.com.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA).
- PRODUCT INFORM
- Determination of lovastatin hydroxy acid in female B6C3F1 mouse serum - PubMed - NIH.
- Microbial Production and Biomedical Applications of Lovast
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